Cas no 81132-44-7 (a-Methyl-D-serine)

a-Methyl-D-serine structure
a-Methyl-D-serine structure
商品名:a-Methyl-D-serine
CAS番号:81132-44-7
MF:C4H9NO3
メガワット:119.119161367416
MDL:MFCD00145210
CID:60303
PubChem ID:439656

a-Methyl-D-serine 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-2-methyl-3-hydroxypropanoic acid
    • 2-Methyl-D-serine
    • α-Methyl-D-serine
    • (-)-2-Methyl-D-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropanoic acid
    • D-SERINE, 2-METHYL-
    • AS-56932
    • (R)-2-AMINO-3-HYDROXY-2-METHYLPROPANOIC ACID
    • (R)-(-)-2-Amino-3-hydroxy-2-methylpropionic Acid
    • (-)-(r)-alpha-methylserine
    • H-2-Me-D-Ser-OH
    • 81132-44-7
    • ?-Methyl-D-serine
    • A inverted exclamation mark-Methyl-D-Ser
    • ALPHA-METHYL-D-SER
    • (R)-2-methylserine
    • alpha -Methyl-D-serine
    • MFCD00145210
    • AS-38121
    • CHEBI:134205
    • (R)-2-Amino-2-methyl-3-hydroxypropanoicacid
    • CS-0136603
    • H--Me-D-Ser-OH
    • F15126
    • ALPHA-METHYL-D-SERINE
    • AC-3443
    • 2-methyl-d-ser
    • AKOS006342337
    • a-methyl-d-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropionic acid
    • AB03932
    • C02115
    • (R)-alpha-MeSer
    • 2-Methyl-D-serine (H-D-aMeSer-OH)
    • DTXSID60331428
    • A840050
    • CDUUKBXTEOFITR-SCSAIBSYSA-N
    • H-alpha-Me-D-Ser-OH
    • (2R)-2-ammonio-3-hydroxy-2-methylpropanoate
    • SCHEMBL161672
    • BCP10469
    • 2-Methyl-D-serine (ACI)
    • D-2-Methylserine
    • D-α-Methylserine
    • 5DV2ZZJ5JK
    • a-Methyl-D-serine
    • MDL: MFCD00145210
    • インチ: 1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1
    • InChIKey: CDUUKBXTEOFITR-SCSAIBSYSA-N
    • ほほえんだ: [C@](N)(C)(CO)C(=O)O

計算された属性

  • せいみつぶんしりょう: 119.05800
  • どういたいしつりょう: 119.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 97.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.2
  • トポロジー分子極性表面積: 88
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.3126 (rough estimate)
  • ゆうかいてん: 286-288 ºC
  • ふってん: 222.38°C (rough estimate)
  • フラッシュポイント: 162.9±25.1 °C
  • 屈折率: 1.4183 (estimate)
  • PSA: 83.55000
  • LogP: -0.51900
  • ひせんこうど: -3.3 º (c=5,6N HCl 25 ºC)
  • ようかいせい: 使用できません
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

a-Methyl-D-serine セキュリティ情報

a-Methyl-D-serine 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

a-Methyl-D-serine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-56932-1G
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 >97%
1g
£1030.00 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813974-100mg
(-)-2-Methyl-D-serine
81132-44-7 99%
100mg
¥2,163.00 2022-09-01
Chemenu
CM220530-1g
(R)-2-Amino-2-methyl-3-hydroxypropanoicacid
81132-44-7 95%+
1g
$308 2024-07-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813974-500mg
(-)-2-Methyl-D-serine
81132-44-7 99%
500mg
¥10,100.00 2022-09-01
1PlusChem
1P0055UM-100mg
2-Methyl-D-Serine
81132-44-7 98%
100mg
$53.00 2025-02-21
abcr
AB391143-1g
2-Methyl-D-serine (H-D-aMeSer-OH); .
81132-44-7
1g
€290.40 2025-02-13
Aaron
AR00562Y-1g
2-Methyl-D-Serine
81132-44-7 98%
1g
$246.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK098-100mg
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 95%
100mg
¥276.0 2024-04-17
1PlusChem
1P0055UM-1g
2-Methyl-D-Serine
81132-44-7 98%
1g
$310.00 2025-02-21
Chemenu
CM220530-5g
(R)-2-Amino-2-methyl-3-hydroxypropanoicacid
81132-44-7 95%+
5g
$1300 2024-07-23

a-Methyl-D-serine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
リファレンス
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
リファレンス
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  5 d, 70 psi, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Stereoselective addition of organometallic reagents to a chiral acyclic nitrone derived from L-erythrulose
Murga, Juan; et al, Tetrahedron: Asymmetry, 2005, 16(10), 1807-1816

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Acetic anhydride Solvents: Water
リファレンス
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 21 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
リファレンス
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Enantioselective synthesis of (S)- and (R)-α-methylserines: application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals
Avenoza, A.; et al, Tetrahedron: Asymmetry, 2001, 12(6), 949-957

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
リファレンス
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
リファレンス
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  1,2-Ethanedithiol Solvents: Chloroform
1.2 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water
1.3 Reagents: Sodium chlorite Solvents: tert-Butanol ,  Water
1.4 -
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Ozone Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Novel and efficient transformation of α-amino nitriles to α-imino and α-amido nitriles in asymmetric Strecker synthesis
Namba, K.; et al, Tetrahedron Letters, 2001, 42(22), 3733-3736

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
リファレンス
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Isopropanol
2.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium ,  (-)-DIOP Solvents: Methyl ethyl ketone
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Acetic anhydride Solvents: Water
リファレンス
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
リファレンス
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
リファレンス
Synthesis of α,α-disubstituted α-amino acid derivatives in enantiopure form via stereoselective addition of Grignard reagents to a chiral acyclic nitrone derived from L-erythrulose
Portoles, Raul; et al, Synlett, 2002, (5), 711-714

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
リファレンス
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
リファレンス
Asymmetric synthesis of (S)- and (R)-α-methylserine based on the chiral recyclable reagent (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Belokon', Yu. N.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2001, 50(6), 1037-1040

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

a-Methyl-D-serine Raw materials

a-Methyl-D-serine Preparation Products

a-Methyl-D-serine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:81132-44-7)a-Methyl-D-serine
A840050
清らかである:99%
はかる:1.0g
価格 ($):225.0